molecular formula C22H40BF4N B1406882 Tetrabutylammonium 4-fluorophenyltrifluoroborate CAS No. 1291068-40-0

Tetrabutylammonium 4-fluorophenyltrifluoroborate

Cat. No. B1406882
CAS RN: 1291068-40-0
M. Wt: 405.4 g/mol
InChI Key: LPZIMKAFBMJDQS-UHFFFAOYSA-N
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Description

Tetrabutylammonium 4-fluorophenyltrifluoroborate is a chemical compound with the molecular formula C22H40BF4N and a molecular weight of 405.40 . It is a colorless solid .


Physical And Chemical Properties Analysis

Tetrabutylammonium 4-fluorophenyltrifluoroborate is a colorless solid . The boiling point, melting point, density, and specific gravity are not available .

Scientific Research Applications

Electrochemical Analysis

This compound is utilized in electrochemical analysis due to its stability and reactivity as an electrolyte. It facilitates various electrochemical processes and measurements, particularly in the development of sensors and batteries .

Organic Synthesis

As a source of the trifluoroborate anion, it is used in organic synthesis for various transformations, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .

Fluorination Reactions

It serves as a reagent in fluorination reactions, especially in the introduction of fluorine atoms or fluorine-containing groups into organic molecules. This is crucial for the development of compounds with enhanced biological activity and stability .

Phase Transfer Catalysis

In phase transfer catalysis, it acts as a catalyst to increase the rate of reaction by transferring a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions involving ionic species .

Deprotection of Silyl Ethers

The compound is employed as a deprotecting agent for silyl ethers in organic compounds. This step is often necessary to reveal functional groups that were protected during earlier stages of synthesis .

Medicinal Chemistry

In medicinal chemistry, it is used to modify the structure of drug candidates to improve their pharmacokinetic properties, such as bioavailability and metabolic stability, by introducing fluorine atoms into the molecules .

Material Science

It finds application in material science for the synthesis of fluorinated materials, which can exhibit unique properties like high thermal stability and resistance to solvents and acids .

Analytical Chemistry

Lastly, in analytical chemistry, it is used as a reagent in various analytical techniques to quantify or identify the presence of other substances due to its specific reactivity and interaction with different chemical species .

Safety And Hazards

Tetrabutylammonium Fluoride, a related compound, is harmful if swallowed, causes serious skin and eye irritation, and is suspected of damaging fertility or the unborn child. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZIMKAFBMJDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium 4-fluorophenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium 4-fluorophenyltrifluoroborate
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